2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide
Description
This compound is a tricyclic heterocyclic molecule featuring a sulfur atom (thia) and two nitrogen atoms (diaza) within its fused-ring system. The tricyclic scaffold likely confers rigidity and specific binding interactions, while the acetamide group enhances hydrogen-bonding capacity. Analytical techniques such as NMR and mass spectrometry are critical for structural validation .
Properties
IUPAC Name |
2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c12-8(15)4-16-10-9-6-2-1-3-7(6)17-11(9)14-5-13-10/h5H,1-4H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSPRFQQMYFORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved by reacting appropriate precursors under specific conditions, such as using a Lewis acid catalyst.
Introduction of Sulfur and Nitrogen Atoms: The incorporation of sulfur and nitrogen atoms into the tricyclic core is achieved through nucleophilic substitution reactions. Reagents such as thiols and amines are commonly used in this step.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be accomplished by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced nitrogen-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several tricyclic and bicyclic sulfur/nitrogen-containing heterocycles. Below is a comparative analysis based on structural features, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: Substituent Effects: The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances metabolic stability and bioavailability. Core Modifications: Compounds with benzoate esters () exhibit higher aqueous solubility compared to alkyl/aryl acetamides, which may influence pharmacokinetics.
Biological Activities: Antimicrobial: Derivatives with benzyl or chlorophenyl groups () show activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition. Antitumor/Antiviral: The 10-methylthienopyrimidine analog () demonstrates antitumor activity via kinase inhibition, while quinazoline-based derivatives () target viral proteases.
Mechanistic Insights :
- The tricyclic core’s rigidity enables selective binding to hydrophobic enzyme pockets, while the sulfanyl-acetamide moiety participates in covalent or hydrogen-bond interactions with catalytic residues (e.g., cysteine or serine in proteases) .
Synthetic Challenges :
- Introducing trifluoromethyl or chlorophenyl groups requires specialized reagents (e.g., Freon derivatives or Ullmann coupling), increasing synthesis complexity .
Biological Activity
The compound 2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is a complex bicyclic structure featuring sulfur and nitrogen atoms in its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula: C₁₆H₁₂N₂O₂S₂
- Molecular Weight: 328.41 g/mol
- CAS Number: 554407-97-5
Biological Activity Overview
Research on the biological activity of this compound has revealed several promising properties:
-
Antimicrobial Activity
- Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
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Anticancer Activity
- Preliminary studies indicate that the compound may possess anticancer properties, particularly against certain types of cancer cells. It appears to induce apoptosis (programmed cell death) in malignant cells while sparing normal cells, which is a critical feature for cancer therapeutics.
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Enzyme Inhibition
- The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as proteases and kinases. This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to existing chemotherapeutics.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
Research published in Cancer Letters presented findings on the anticancer activity of this compound against breast cancer cell lines (MCF-7). The study demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting that the compound effectively induces apoptosis through the mitochondrial pathway.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
